Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIDTMLOPPTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238523 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177202-62-9 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of Quinoline-3-Carboxylic Acid
Quinoline-3-carboxylic acid is reacted with methanol under acidic or basic conditions to form methyl quinoline-3-carboxylate. For example, using thionyl chloride (SOCl₂) as a catalyst in methanol achieves near-quantitative esterification.
Catalytic Hydrogenation
The methyl quinoline-3-carboxylate undergoes hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure hydrogen (3–5 atm). This step reduces the aromatic quinoline ring to a tetrahydroquinoline structure, yielding methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate as a racemic mixture.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Methanol, SOCl₂, reflux, 12 h | ~95% |
| Hydrogenation | 10% Pd/C, H₂ (4 atm), ethanol, 24 h | 85–90% |
Diastereoselective Synthesis via Nitroarylacetate Alkylation
An alternative method, described by PubChem, starts with methyl (2-nitrophenyl)acetate. This approach leverages ozonolysis and tandem reductive amination to construct the tetrahydroquinoline scaffold.
Alkylation and Ozonolysis
Methyl (2-nitrophenyl)acetate is alkylated with an allylic halide (e.g., allyl bromide) to introduce a side chain. Ozonolysis cleaves the double bond, generating a carbonyl group for subsequent cyclization.
Catalytic Hydrogenation and Cyclization
Hydrogenation over Raney nickel initiates a tandem sequence:
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Allyl bromide, K₂CO₃, DMF, 60°C, 8 h | 78% |
| Ozonolysis | O₃, CH₂Cl₂, -78°C, 2 h | 90% |
| Hydrogenation | H₂ (1 atm), Raney Ni, MeOH, 12 h | 65% |
Comparative Analysis of Methods
Biocatalytic Route Advantages
Diastereoselective Route Advantages
-
Functional Group Tolerance : Accommodates diverse allylic halides for side-chain diversification.
-
Stereochemical Control : Enables access to diastereomers through reductive amination.
Challenges and Optimization Strategies
Racemic Mixture Resolution
While the biocatalytic method produces racemic this compound, enantiopure forms require enzymatic resolution. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes one enantiomer of a tert-butyloxycarbonyl (Boc)-protected intermediate, achieving >98% enantiomeric excess (ee).
Byproduct Management
In the diastereoselective route, formaldehyde generated during ozonolysis must be removed to prevent over-alkylation. This is achieved via distillation or scavenging agents like ammonium acetate.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can further reduce the compound to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the construction of various heterocycles and can be transformed into other useful derivatives through oxidation and reduction reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinoline derivatives | KMnO₄, CrO₃ |
| Reduction | Hydrogenation to fully saturated derivatives | H₂ (Pd/C) |
| Substitution | Halogenation or nitration reactions | Br₂, HNO₃ |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. Studies have demonstrated that certain compounds derived from this scaffold can inhibit specific enzymes involved in disease processes.
Case Study: Inhibition of Nitric Oxide Synthase
A study evaluated a series of tetrahydroquinoline derivatives as inhibitors of human nitric oxide synthase (NOS). One compound showed potent inhibition of neuronal NOS (nNOS), demonstrating potential as a therapeutic agent for conditions involving excessive nitric oxide production, such as neuropathic pain and migraine .
Medicinal Chemistry
Drug Development
Ongoing research focuses on the development of new therapeutic agents based on this compound. Its structural features allow for modifications that enhance biological activity and selectivity towards specific molecular targets.
Table 2: Therapeutic Potential of Derivatives
| Compound | Targeted Activity | Reference |
|---|---|---|
| Compound A | nNOS Inhibition | |
| Compound B | Antimicrobial Activity | |
| Compound C | Anticancer Activity |
Industrial Applications
Production of Dyes and Pesticides
In the industrial sector, this compound is employed in the synthesis of dyes and pigments. Its derivatives are also utilized in the formulation of pesticides due to their biological activity against pests.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Positional Isomers: Carboxylate Ester at 2- vs. 3-Position
- Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate (CAS 40971-35-5) Structural Difference: The carboxylate ester is at the 2-position instead of the 3-position. Synthesis: Enzymatic resolution using α-chymotrypsin achieves high enantiomeric excess (97% ee) for the (S)-isomer, highlighting the importance of stereochemistry in bioactivity . Applications: Used in synthesizing NMDA-glycine antagonists, demonstrating its role in central nervous system drug development .
Isoquinoline Derivatives
- Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (CAS 15912-55-7) Structural Difference: The benzene ring is fused to a piperidine ring (isoquinoline core) instead of a tetrahydropyridine (quinoline core). Molecular Formula: C12H15NO2 (vs. C11H13NO2 for the tetrahydroquinoline analog). Applications: Isoquinoline derivatives are prevalent in opioid and antitumor agents, suggesting distinct receptor-binding profiles compared to tetrahydroquinolines .
Stereoisomers and Salts
- (S)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride (CAS 78183-55-8) Key Feature: Chirality at the 3-position enhances selectivity in catalysis and drug interactions. Synthesis: Resolved via enzymatic methods or asymmetric synthesis, achieving >93% ee . Applications: Used as a chiral organocatalyst in Diels-Alder reactions, demonstrating utility in asymmetric synthesis .
Substituted Derivatives
- Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate Structural Modifications: Incorporates a pyrrolo-fused ring and an oxo group. Synthesis: Derived from substituted tetrahydroquinoline-4-carboxylic acid via cyclization with AlCl3 .
- Methyl 1,4,4,6,7-Pentamethyl-2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate (CAS 7400-74-0) Modifications: Multiple methyl groups increase lipophilicity, likely improving membrane permeability .
Data Tables
Table 1: Key Structural Analogs and Properties
Research Findings and Trends
- Biological Activity: Tetrahydroquinolines with ester groups show enhanced bioavailability compared to carboxylic acids, as seen in hybrid molecules combining ibuprofen and tetrahydroquinoline fragments .
- Chirality Matters : Enantiomeric purity critically impacts pharmacological efficacy. For example, (S)-isomers often exhibit superior binding affinity in enzyme inhibition assays .
- Structural Flexibility: Substitutions at the 3-position (e.g., methyl, oxo) or ring fusion (e.g., pyrrolo) diversify applications, from antimicrobial agents to organocatalysts .
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a heterocyclic compound that belongs to the tetrahydroquinoline family. Its structure features a partially hydrogenated quinoline ring with a methyl ester group at the 3-position. This compound is synthesized through various chemical methods and has been studied for its potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For example, derivatives of tetrahydroquinolines have been shown to inhibit LPS-induced NF-κB transcriptional activity, which is significant in inflammatory responses .
- Antimicrobial Activity : Various studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound derivatives can induce cytotoxicity in human cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than reference compounds in assays against multiple cancer types .
Anticancer Properties
A significant body of research has focused on the anticancer properties of this compound. In one study evaluating a series of tetrahydroquinoline derivatives:
- Compound Efficacy : Among synthesized compounds tested against human cancer cell lines (NCI-H23, ACHN), one derivative exhibited an IC50 value of 0.70 ± 0.071 μM—about 53 times more potent than the reference compound .
- Mechanism Insights : The study suggested that structural modifications at specific positions on the tetrahydroquinoline scaffold significantly influenced cytotoxicity and NF-κB inhibition.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Broad Spectrum Activity : this compound and its derivatives have shown effectiveness against various bacterial strains. This activity is often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What catalytic systems are effective for synthesizing Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate while addressing environmental and economic concerns?
- Methodological Answer : The use of acidic ionic liquids, such as [NMPH]H₂PO₄, provides a green alternative to traditional metal-based catalysts (e.g., Yb(OTf)₃, InCl₃) by minimizing toxicity and enabling catalyst reuse. This system achieves high yields (≥90%) and reduces waste through five consecutive cycles with minimal activity loss. Comparative studies show ionic liquids outperform H₃PO₄ in both efficiency and sustainability .
Q. Which analytical techniques are critical for confirming the regiochemistry of Methyl 1,2,3,4-tetrahydroquinoline carboxylate derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing positional isomers (e.g., 3-carboxylate vs. 6-carboxylate). X-ray crystallography resolves structural ambiguities, particularly for stereoisomers, as seen in challenges with merged data refinements for related compounds . Mass spectrometry further validates molecular weight and fragmentation patterns.
Q. How can reaction conditions be optimized to reduce by-products during tetrahydroquinoline carboxylate synthesis?
- Methodological Answer : Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or ionic liquid media), and stoichiometric ratios of reactants like 2-(phenylamino)ethanol and unsaturated ketones. Catalyst loading (5–10 mol%) and reaction time (4–6 hours) must balance yield and selectivity, as demonstrated in green synthesis protocols .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound to control cis/trans isomer ratios?
- Methodological Answer : Chemoenzymatic approaches using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) achieve enantiomeric excess (>95%) by kinetic resolution. For example, racemic alcohols are acylated selectively, enabling separation of (S)- and (R)-isomers. Computational modeling of enzyme-substrate interactions aids in predicting stereochemical outcomes .
Q. How do electronic effects of substituents influence cyclization efficiency in tetrahydroquinoline carboxylate synthesis?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on aromatic amines enhance nucleophilicity, accelerating cyclization. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity. Hammett studies and DFT calculations correlate substituent effects with activation energies, guiding substrate design for optimal ring closure .
Q. What computational methods predict the stability of intermediates in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and intermediate stability. For instance, the energy barrier for imine formation versus enamine tautomerism can be quantified to identify rate-limiting steps. Molecular dynamics simulations further assess solvent effects on reaction pathways .
Q. How can cis-trans isomer mixtures be resolved post-synthesis for tetrahydroquinoline carboxylates?
- Methodological Answer : Chromatographic techniques (e.g., chiral HPLC or SFC) separate isomers using cellulose-based columns. Alternatively, dynamic kinetic resolution employs transition-metal catalysts to shift equilibrium toward a single isomer. Recrystallization in polar solvents (e.g., methanol/water) exploits differential solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
